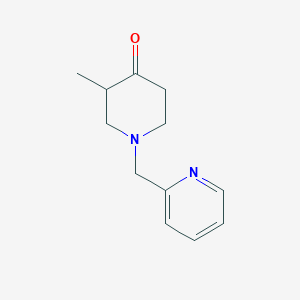

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-one

Description

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-one is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a pyridin-2-ylmethyl group

Properties

IUPAC Name |

3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-8-14(7-5-12(10)15)9-11-4-2-3-6-13-11/h2-4,6,10H,5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSJQTFEKRPWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-one typically involves the reaction of 3-methylpiperidin-4-one with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted piperidin-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

4-Piperidinone, 3-methyl-1-(phenylmethyl): This compound has a similar structure but with a phenylmethyl group instead of a pyridin-2-ylmethyl group.

1-Benzyl-3-methyl-4-piperidone: Another similar compound with a benzyl group instead of a pyridin-2-ylmethyl group.

Uniqueness

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-one is unique due to the presence of the pyridin-2-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific biological targets and improve its solubility and stability compared to similar compounds with different substituents.

Biological Activity

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pyridine moiety. The structural formula can be represented as follows:

This compound's unique structure allows for interactions with various biological targets, influencing its pharmacological profile.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.025 | Staphylococcus aureus |

| 0.039 | Escherichia coli |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

2. Anticancer Activity

The potential anticancer properties of this compound have also been explored. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

A comparative study on similar piperidine derivatives revealed that:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| 20 | HT29 (Colon Cancer) |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives can often be correlated with specific structural features. For this compound, modifications in the pyridine ring or the piperidine nitrogen can significantly alter its potency and selectivity for biological targets.

Key SAR Insights:

- Substituent Position: The position of substituents on the pyridine ring affects binding affinity to target enzymes.

- Alkyl Chain Length: Variations in alkyl chain length on the piperidine ring influence solubility and membrane permeability.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several piperidine derivatives, including this compound, assessing their antimicrobial properties against resistant strains like MRSA. The compound showed promising results, effectively inhibiting bacterial growth within clinically relevant concentrations .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer effects of this compound against various human tumor xenografts in mouse models. The study illustrated that treatment with this compound led to significant tumor regression compared to control groups, supporting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-one, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperidin-4-one derivatives with pyridin-2-ylmethyl halides in the presence of a base (e.g., NaOH) in dichloromethane, followed by purification via column chromatography . Optimization includes:

- Catalyst Screening : Test acid/base catalysts (e.g., HCl, NaOH) to improve yield.

- Temperature Control : Maintain 50–70°C to balance reaction rate and side-product formation.

- Reagent Ratios : Adjust molar ratios (e.g., 1:1.2 for amine:halide) to minimize unreacted intermediates.

Monitor progress using TLC or GC-MS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS.

- Chromatography : Assess purity (>95%) via HPLC or GC with flame ionization detection .

- Elemental Analysis : Validate empirical formula consistency .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- GHS Compliance : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Computational Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) to predict binding affinity .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC determination) in cell lines relevant to therapeutic hypotheses .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyridine methylation) and compare bioactivity trends .

Q. What strategies can resolve discrepancies in synthetic yields of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst type, temperature) impacting yield .

- Byproduct Analysis : Characterize side products via LC-MS to identify competing reaction pathways.

- Kinetic Studies : Monitor reaction progress under different conditions to optimize time-to-completion .

Q. How should stability studies be conducted for this compound under different storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.